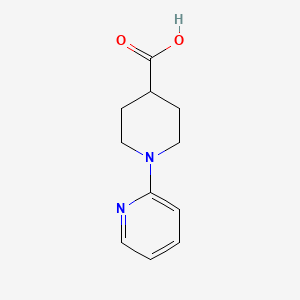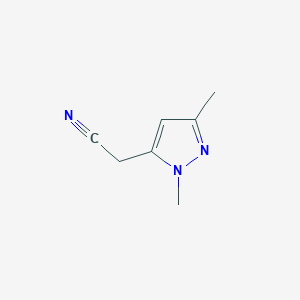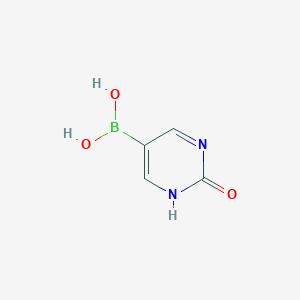
5-Fluor-1H-Indazol
Übersicht
Beschreibung
5-Fluoro-1H-indazole is a chemical compound with the molecular formula C7H5FN2 . It is a type of indazole, which is a bicyclic compound made up of a benzene ring and a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .
Synthesis Analysis
The synthesis of 1H-indazole scaffolds has been achieved through various methods. One such method involves the use of heterogeneous single-atom platinum catalysis for the expedient synthesis of E-hydrazone esters and 1H-indazole scaffolds . Another method involves the selective electrochemical synthesis of 1H-indazoles .Molecular Structure Analysis
The molecular structure of 5-Fluoro-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a molecular weight of 136.126 Da .Chemical Reactions Analysis
Indazole derivatives have been found to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . For instance, 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine has been identified as a potent and highly selective inhibitor of RIP2 kinase .Physical And Chemical Properties Analysis
5-Fluoro-1H-indazole is a dark yellow to yellow to orange solid with a melting point range of 119 - 125 °C . It has a density of 1.4±0.1 g/cm3 and a boiling point of 274.9±13.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Antiproliferative Aktivitäten
„5-Fluor-1H-Indazol“ könnte aufgrund seiner potenziellen antiproliferativen Eigenschaften Anwendungen in der Krebsforschung finden. Indazol-Derivate wurden auf ihre in-vitro-Antiproliferationsaktivitäten gegen verschiedene klinisch isolierte Krebsarten getestet, darunter Leukämie, Lungen-, Dickdarm-, ZNS-, Melanom-, Eierstock-, Nieren-, Prostata- und Brustkrebs .
Synthese-Strategien
Die Verbindung könnte für die Entwicklung neuer synthetischer Ansätze von Bedeutung sein. Aktuelle Strategien für die Synthese von Indazolen umfassen Übergangsmetall-katalysierte Reaktionen und reduktive Cyclisierungsreaktionen .
Chemische Produktentwicklung
Als chemisches Produkt ist „this compound“ bei wissenschaftlichen Chemielieferanten wie Thermo Scientific Chemicals erhältlich, was auf seine Verwendung in verschiedenen Forschungs- und Entwicklungsanwendungen hindeutet .
FGFR-inhibitorische Aktivitäten
„this compound“ könnte möglicherweise für die Synthese neuer Derivate verwendet werden, die inhibitorische Aktivitäten gegen Fibroblastenwachstumsfaktorrezeptoren (FGFR) aufweisen, die in verschiedenen biologischen Prozessen wie Angiogenese und Wundheilung eine wichtige Rolle spielen .
Wirkmechanismus
Target of Action
5-Fluoro-1H-indazole is a heterocyclic compound that has been found to interact with several targets. It has been reported that indazole-containing compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases . These kinases are involved in cell cycle regulation and DNA damage response, making them potential targets for cancer treatment .
Mode of Action
It is known that indazole derivatives can inhibit the activity of their target proteins, leading to changes in cellular processes . For instance, inhibition of PI3Kδ can affect cell signaling pathways involved in inflammation and immune response .
Biochemical Pathways
5-Fluoro-1H-indazole, like other indazole derivatives, can affect several biochemical pathways. By inhibiting PI3Kδ, it can impact the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival, growth, and proliferation . Inhibition of CHK1 and CHK2 kinases can affect the cell cycle and DNA damage response pathways .
Result of Action
The molecular and cellular effects of 5-Fluoro-1H-indazole’s action depend on its specific targets and the pathways they are involved in. For instance, inhibition of PI3Kδ can lead to reduced inflammation and immune response . Inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest and apoptosis, potentially contributing to its anticancer effects .
Safety and Hazards
Zukünftige Richtungen
Given the wide range of pharmacological activities exhibited by indazole derivatives, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on the development of novel indazole derivatives with enhanced pharmacological properties.
Biochemische Analyse
Biochemical Properties
5-Fluoro-1H-indazole plays a role in various biochemical reactions, primarily due to its ability to interact with enzymes and proteins. It has been shown to inhibit certain enzymes, such as protein kinases and monoamine oxidases . These interactions are crucial as they can modulate signaling pathways and metabolic processes. For instance, the inhibition of protein kinases by 5-Fluoro-1H-indazole can affect cell proliferation and apoptosis, making it a potential candidate for anticancer therapies . Additionally, its interaction with monoamine oxidases can influence neurotransmitter levels, which may have implications for neurological disorders .
Cellular Effects
5-Fluoro-1H-indazole exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 5-Fluoro-1H-indazole can induce apoptosis and inhibit cell proliferation by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . It can also affect gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, 5-Fluoro-1H-indazole can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the production of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro-1H-indazole involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, 5-Fluoro-1H-indazole binds to the active sites of enzymes, such as protein kinases and monoamine oxidases, inhibiting their activity . This inhibition can lead to downstream effects on signaling pathways and metabolic processes. Additionally, 5-Fluoro-1H-indazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-1H-indazole can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that 5-Fluoro-1H-indazole is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 5-Fluoro-1H-indazole in in vitro and in vivo studies has revealed its potential to induce apoptosis and inhibit cell proliferation in cancer cells . Prolonged exposure can also lead to adaptive responses in cells, such as the upregulation of drug efflux pumps, which can reduce the compound’s efficacy .
Dosage Effects in Animal Models
The effects of 5-Fluoro-1H-indazole vary with different dosages in animal models. At low doses, 5-Fluoro-1H-indazole has been shown to inhibit tumor growth and induce apoptosis in cancer models . At higher doses, it can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s impact on metabolic pathways and the accumulation of toxic metabolites. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of 5-Fluoro-1H-indazole while minimizing its toxic effects .
Metabolic Pathways
5-Fluoro-1H-indazole is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to produce various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion . The metabolic flux of 5-Fluoro-1H-indazole can be influenced by factors such as enzyme expression levels and the availability of cofactors, which can affect its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, 5-Fluoro-1H-indazole is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, 5-Fluoro-1H-indazole can bind to intracellular proteins, such as albumin and cytosolic enzymes, which can affect its localization and accumulation . The distribution of 5-Fluoro-1H-indazole within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 5-Fluoro-1H-indazole can impact its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct 5-Fluoro-1H-indazole to specific organelles . For example, the presence of a fluorine atom can enhance the compound’s ability to cross cellular membranes and accumulate in the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic pathways .
Eigenschaften
IUPAC Name |
5-fluoro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWIWTHSKJBYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591231 | |
| Record name | 5-Fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
348-26-5 | |
| Record name | 5-Fluoro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=348-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline](/img/structure/B1318855.png)




![Methyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1318867.png)





![Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1318879.png)
